Methyl(2-methyl-4-phenylbutan-2-yl)amine
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Overview
Description
Methyl(2-methyl-4-phenylbutan-2-yl)amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a methyl group, a phenyl group, and a butyl chain, making it a tertiary amine due to the three organic substituents attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing Methyl(2-methyl-4-phenylbutan-2-yl)amine is through reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, 2-methyl-4-phenylbutan-2-one can be reacted with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride.
N-Methylation: Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl(2-methyl-4-phenylbutan-2-yl)amine can undergo oxidation reactions, typically forming corresponding oxides or imines.
Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl(2-methyl-4-phenylbutan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex amines and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl(2-methyl-4-phenylbutan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
Methyl(2-methyl-4-phenylbutan-2-yl)amine is unique due to its complex structure, which includes both a phenyl group and a butyl chain. This structure imparts distinct chemical properties and reactivity compared to simpler amines. Its tertiary nature also influences its behavior in chemical reactions, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H19N |
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Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,2-dimethyl-4-phenylbutan-2-amine |
InChI |
InChI=1S/C12H19N/c1-12(2,13-3)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |
InChI Key |
QTQLQFRQDZHMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)NC |
Origin of Product |
United States |
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